molecular formula C8H12N4 B12948577 1-(Pyrimidin-5-yl)pyrrolidin-3-amine

1-(Pyrimidin-5-yl)pyrrolidin-3-amine

Katalognummer: B12948577
Molekulargewicht: 164.21 g/mol
InChI-Schlüssel: GZDQCUJGRXUZTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrimidin-5-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrimidine ring attached to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)pyrrolidin-3-amine typically involves the reaction of pyrimidine derivatives with pyrrolidine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where pyrimidine halides react with pyrrolidine in the presence of a palladium catalyst and a base . Another approach involves the nucleophilic substitution reaction of pyrimidine derivatives with pyrrolidine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyrimidin-5-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrimidine derivatives .

Wirkmechanismus

The mechanism of action of 1-(Pyrimidin-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Pyrimidin-5-yl)pyrrolidin-3-amine is unique due to its specific combination of pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H12N4

Molekulargewicht

164.21 g/mol

IUPAC-Name

1-pyrimidin-5-ylpyrrolidin-3-amine

InChI

InChI=1S/C8H12N4/c9-7-1-2-12(5-7)8-3-10-6-11-4-8/h3-4,6-7H,1-2,5,9H2

InChI-Schlüssel

GZDQCUJGRXUZTQ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1N)C2=CN=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.